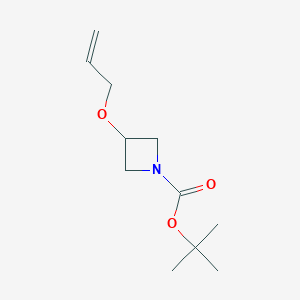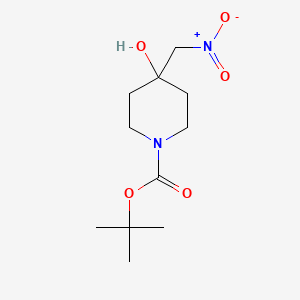
4-羟基-1-甲基-2-氧代-1,2-二氢-喹啉-3-羧酸 (2-乙氨基-乙基)-酰胺 hcl
描述
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl is a useful research compound. Its molecular formula is C15H20ClN3O3 and its molecular weight is 325.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Drug Research
The core structure of 4-Hydroxy-2-quinolones is significant in pharmaceutical drug research due to its biological and pharmacological activities. These compounds are valuable in the development of new drugs, particularly those with unique biological activities . The derivatives of 4-Hydroxy-2-quinolones have been explored for their potential as therapeutic agents in various medical conditions.
Synthesis of Heterocycles
4-Hydroxy-2-quinolones serve as precursors in the synthesis of a wide range of heterocyclic compounds. These heterocycles are often found in molecules that display unique biological activities, making them of great interest in synthetic chemistry . The ability to create diverse four-membered to seven-membered rings from 4-Hydroxy-2-quinolones is a valuable tool for chemists.
Diuretic Agents
A series of compounds derived from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides, which share a similar structure with the compound , have been investigated as potential diuretic agents. The relationship between structure and diuretic activity has been a subject of research, indicating the importance of these compounds in developing new diuretics .
Antimicrobial Agents
Recent studies introduced 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae . Some of these compounds showed acceptable pharmacokinetic profiles, and the most active one revealed high plasma protein binding, indicating their potential as antimicrobial agents .
NMDA Receptor Antagonists
Compounds based on 4-hydroxy-2-quinolones have been studied for their role as selective antagonists at the glycine site of the NMDA receptor. These antagonists have shown promise in counteracting muscle rigidity induced by certain drugs in animal models, suggesting their application in neurological research .
Antiviral Research
Derivatives of 4-hydroxy-2-quinolones have been described as inhibitors of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus. This indicates their potential application in antiviral research, particularly in the development of treatments for viral infections .
属性
IUPAC Name |
N-[2-(ethylamino)ethyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-3-16-8-9-17-14(20)12-13(19)10-6-4-5-7-11(10)18(2)15(12)21;/h4-7,16,19H,3,8-9H2,1-2H3,(H,17,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPPMDXVJTQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)




![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)



amine hydrochloride](/img/structure/B1442468.png)


![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)